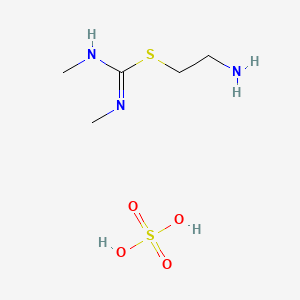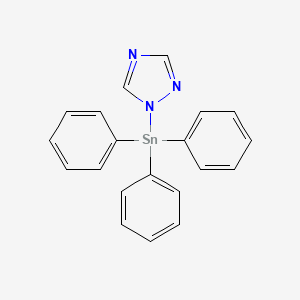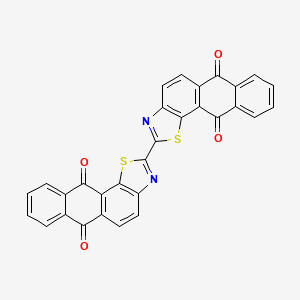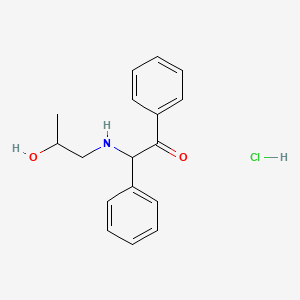
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxypropylamino group attached to a diphenylethanone backbone. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride typically involves a multi-step process. One common method includes the reaction of 1,2-diphenylethanone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is purified through crystallization or other separation techniques to ensure high purity.
化学反应分析
Types of Reactions
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.
科学研究应用
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the diphenylethanone backbone provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxypropylamine: Shares the hydroxypropylamino group but lacks the diphenylethanone backbone.
1,2-Diphenylethanone: Contains the diphenylethanone structure but lacks the hydroxypropylamino group.
2-(2-Hydroxyethylamino)-1,2-diphenylethanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is unique due to the combination of its hydroxypropylamino group and diphenylethanone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in research and industrial applications.
属性
CAS 编号 |
6962-12-5 |
|---|---|
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-(2-hydroxypropylamino)-1,2-diphenylethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-13(19)12-18-16(14-8-4-2-5-9-14)17(20)15-10-6-3-7-11-15;/h2-11,13,16,18-19H,12H2,1H3;1H |
InChI 键 |
BSFZZNQJUBHLAG-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)
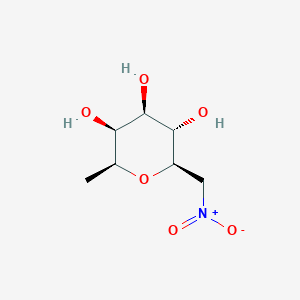

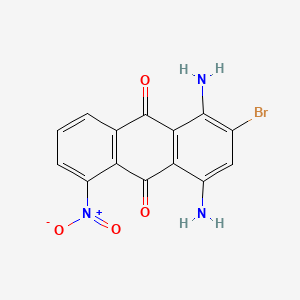
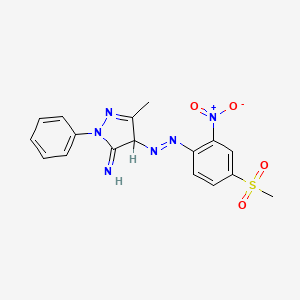
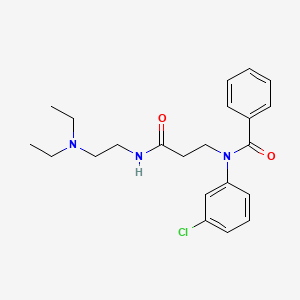
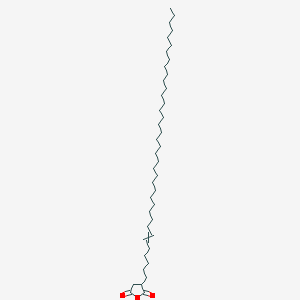
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
